molecular formula C18H12BrNO3S B5214826 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate

Cat. No.: B5214826
M. Wt: 402.3 g/mol
InChI Key: WTBOVHQYYVNHRQ-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Alkyne Formation: The resulting compound is further reacted with an alkyne precursor to form the but-2-yn-1-yl group.

    Esterification: Finally, the compound undergoes esterification with 4-bromobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzoxazole ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 2-bromobenzoate: Similar structure but with a different position of the bromine atom.

    4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol: Lacks the bromobenzoate ester group.

Uniqueness

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is unique due to the combination of its benzoxazole ring, sulfanyl group, and bromobenzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-24-18-20-15-5-1-2-6-16(15)23-18/h1-2,5-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBOVHQYYVNHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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